3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride
CAS No.: 1021868-90-5
Cat. No.: VC0517559
Molecular Formula: C10H20ClN
Molecular Weight: 189.72 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021868-90-5 |
|---|---|
| Molecular Formula | C10H20ClN |
| Molecular Weight | 189.72 g/mol |
| IUPAC Name | (1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m1./s1 |
| Standard InChI Key | KSTGYMXUFHCTSM-MRUBQFBLSA-N |
| Isomeric SMILES | CC(C)[C@H]1[C@@H]2CC[C@@H](C2)[C@@H]1N.Cl |
| SMILES | CC(C)C1C2CCC(C2)C1N.Cl |
| Canonical SMILES | CC(C)C1C2CCC(C2)C1N.Cl |
| Appearance | Solid powder |
Introduction
Definition and Synonyms
3-Propan-2-ylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic organic compound with the molecular formula C₁₀H₂₀ClN (molecular weight: 189.73 g/mol) . Key identifiers include:
Common synonyms include AGN-192403 hydrochloride, BRD4780, and 2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane hydrochloride . The compound exists as a white to off-white solid powder under standard conditions .
Chemical Structure and Properties
Structural Features
The molecule consists of a bicyclo[2.2.1]heptane core (norbornane derivative), featuring:
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Bicyclic Skeleton: A bridged bicyclo structure with two fused cyclohexane rings.
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Substituents:
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Isopropyl Group: At position 3 of the bicyclic system.
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Amino Group: At position 2, protonated by hydrochloric acid.
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This stereochemistry is critical for its reactivity and potential biological interactions. The bicyclic framework imposes significant steric constraints, influencing solubility and binding affinity in biochemical systems .
Computed Properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 1 | |
| Heavy Atom Count | 12 | |
| Exact Mass | 189.128 Da |
The compound’s hydrochloride salt enhances its solubility in polar solvents, a characteristic critical for pharmaceutical formulation .
Synthesis and Production
General Synthetic Approach
The synthesis of bicyclo[2.2.1]heptane derivatives often involves Diels-Alder reactions or catalytic hydrogenation. For AGN-192403, plausible steps include:
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Formation of the Bicyclic Core:
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Cycloaddition of norbornene precursors.
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Introduction of the Amino Group:
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Nucleophilic substitution or reductive amination.
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Isopropyl Substitution:
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Alkylation or Friedel-Crafts alkylation.
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Salt Formation:
Challenges and Optimization
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Stereochemical Control: The bicyclic system requires precise control to achieve the 2-endo-amino configuration.
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Purity: Residual solvents or byproducts (e.g., DMSO) must be minimized for research-grade material .
| Hazard Class | Category | GHS Code |
|---|---|---|
| Skin Irritation | 2 | H315 |
| Eye Irritation | 2A | H319 |
| Respiratory Tract Irritation | 3 | H335 |
Precautionary Measures:
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PPE: Gloves, goggles, and lab coats.
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Disposal: In accordance with IATA regulations for hazardous waste .
Toxicity Data
Applications and Research Findings
Limitations in Current Data
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Mechanistic Studies: Absence of target interaction data (e.g., binding affinity, selectivity).
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In Vivo Efficacy: No reports on pharmacokinetics or toxicity in animal models.
Comparative Analysis with Related Compounds
| Property | AGN-192403 Hydrochloride | Midazoline |
|---|---|---|
| Molecular Weight | 189.73 g/mol | 236.32 g/mol |
| Bicyclic Core | Bicyclo[2.2.1]heptane | Bicyclo[2.2.1]heptane |
| Substituents | Isopropyl, NH₃⁺ | Methyl, NH₃⁺ |
| Solubility (DMSO) | High | Moderate |
AGN-192403’s isopropyl group may enhance lipophilicity compared to midazoline, potentially altering membrane permeability .
Future Research Directions
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Biological Profiling:
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Screen against adrenergic receptors (α₁, α₂, β).
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Assess cytotoxicity in vitro (e.g., HEK293, SH-SY5Y cells).
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Synthetic Optimization:
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Develop enantioselective routes for stereochemical purity.
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Explore green chemistry approaches (e.g., solvent-free reactions).
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Formulation Development:
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Investigate nanocrystalline suspensions for improved bioavailability.
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